

physical and chemical properties of 2,3-Difluorobenzoyl chloride

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Compound of Interest

Compound Name: *2,3-Difluorobenzoyl chloride*

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An In-depth Technical Guide to 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorobenzoyl chloride is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile chemical building block stems from the presence of the reactive acyl chloride group and the unique electronic properties conferred by the difluoro-substituted phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

2,3-Difluorobenzoyl chloride is a liquid at room temperature. Its key physical and chemical data are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and handling.

Property	Value	Reference
Molecular Formula	$C_7H_3ClF_2O$	
Molecular Weight	176.55 g/mol	
CAS Number	18355-73-2	
Appearance	Liquid	
Boiling Point	85-87 °C at 14 mmHg	
Density	1.423 g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.5143	
Flash Point	91 °C (195.8 °F) - closed cup	

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,3-Difluorobenzoyl chloride** involves the chlorination of 2,3-difluorobenzoic acid. This is a standard transformation in organic chemistry, often employing reagents like thionyl chloride ($SOCl_2$) or oxalyl chloride ($(COCl)_2$).

General Experimental Protocol: Synthesis via Thionyl Chloride

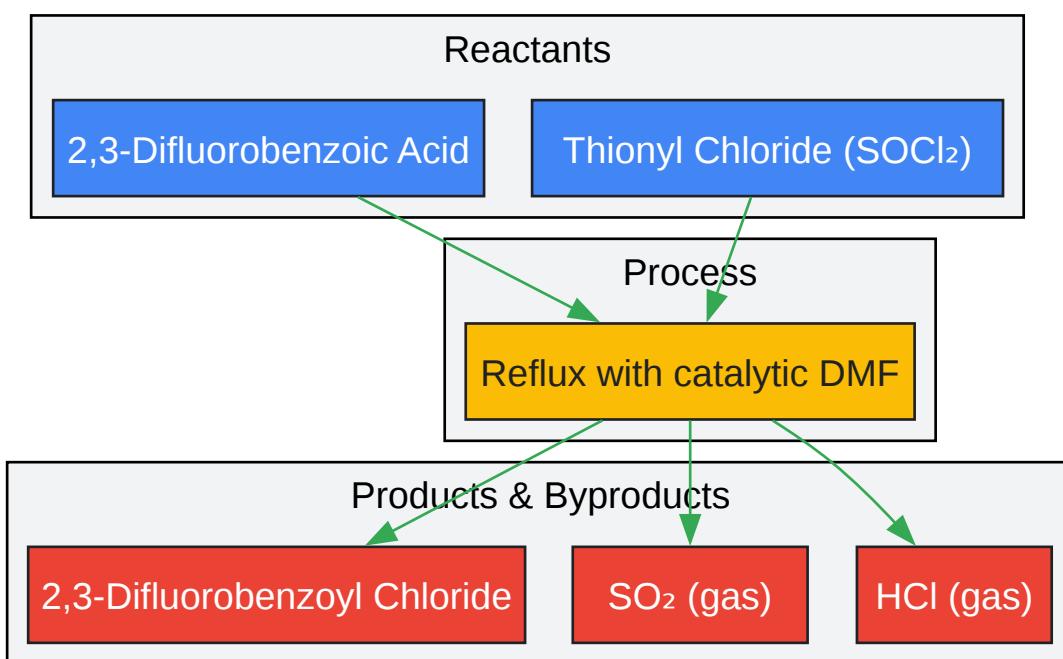
This protocol describes a general method for the preparation of **2,3-Difluorobenzoyl chloride** from its corresponding carboxylic acid.

- Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,3-difluorobenzoic acid. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: An excess of thionyl chloride (typically 2-5 equivalents) is added to the flask, often with a catalytic amount of N,N-dimethylformamide (DMF).
- Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintained at this temperature for several hours

(typically 2-4 hours), or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the solid benzoic acid.

- **Workup and Purification:** After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude **2,3-Difluorobenzoyl chloride** is then purified by fractional distillation under vacuum to yield the final product.

General Synthesis of 2,3-Difluorobenzoyl Chloride



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Caption: Synthesis workflow for **2,3-Difluorobenzoyl chloride**.

Chemical Reactivity and Applications in Drug Development

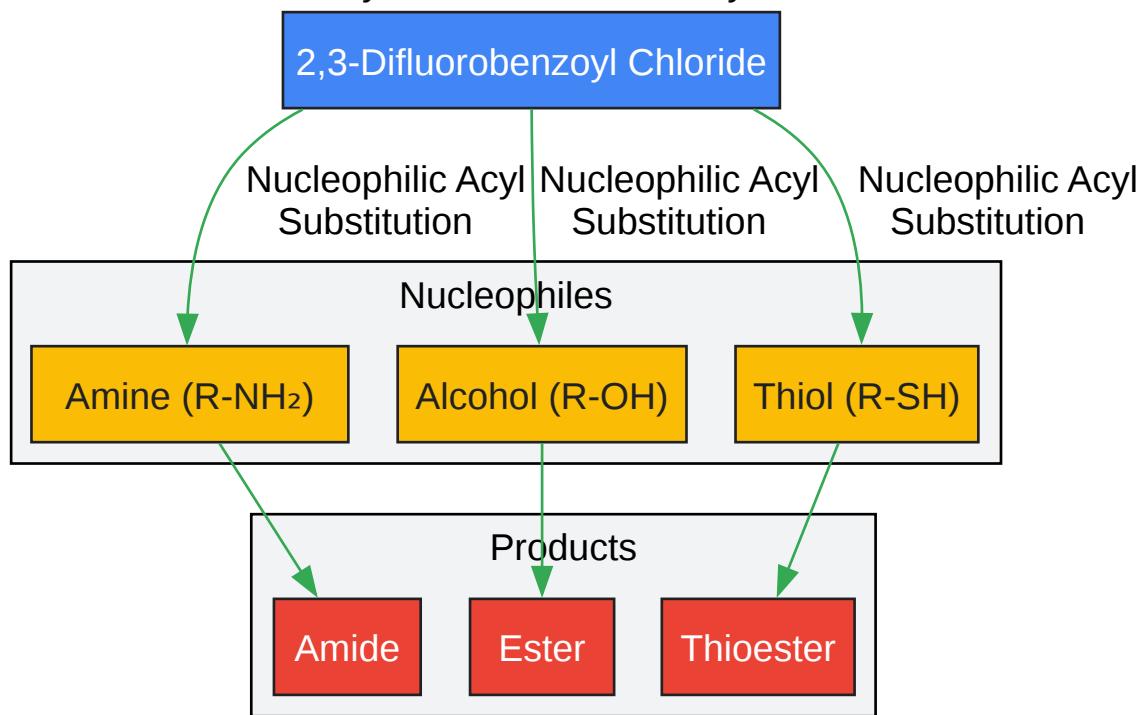
The reactivity of **2,3-Difluorobenzoyl chloride** is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding

esters, amides, and thioesters. This reactivity makes it an invaluable intermediate in organic synthesis.

In the context of drug development, the 2,3-difluorobenzoyl moiety is incorporated into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The fluorine atoms can alter the acidity of nearby protons, participate in hydrogen bonding, and block metabolic oxidation, making this a desirable structural motif.

A notable application is its use in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide, highlighting its role as a key building block for complex heterocyclic structures with potential biological activity.

Reactivity of 2,3-Difluorobenzoyl Chloride



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Caption: Common nucleophilic substitution reactions.

Safety and Handling

2,3-Difluorobenzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Classifications: It is classified as Skin Corrosion/Irritation Category 1B and causes severe skin burns and eye damage. It may also cause respiratory irritation (STOT SE 3).
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
- Precautionary Statements: Standard precautions for corrosive materials should be followed, including avoiding inhalation of vapors and contact with skin and eyes.
- Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A respirator may be necessary depending on the scale of the experiment.
- Incompatibilities: It is incompatible with strong oxidizing agents.^[1] As an acyl chloride, it will react exothermically with water and other protic nucleophiles.
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.^[1] It should be stored in a corrosives area.^[1]

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References

- 1. fishersci.com [fishersci.com]
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